molecular formula C6H6O2S4 B2903095 Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate CAS No. 400083-77-4

Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate

Cat. No.: B2903095
CAS No.: 400083-77-4
M. Wt: 238.35
InChI Key: VXCYDSPJGRADOV-UHFFFAOYSA-N
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Description

Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate is a chemical compound with the molecular formula C6H6O2S4 and a molecular weight of 238.37 g/mol . This compound is characterized by the presence of a dithiole ring, which is a five-membered ring containing two sulfur atoms. The compound also contains a carboxylate group, an ethyl ester, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-chloroacetate with carbon disulfide and sodium hydroxide to form ethyl 2-thioxo-1,3-dithiole-4-carboxylate. This intermediate is then treated with hydrogen sulfide to introduce the sulfanyl group, resulting in the formation of this compound .

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but typically include various sulfur-containing derivatives and esters .

Scientific Research Applications

Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur atoms. In biology, it has been studied for its potential as an antioxidant and its ability to interact with biological macromolecules such as proteins and nucleic acids.

In medicine, this compound has shown promise as a potential therapeutic agent due to its ability to modulate oxidative stress and inflammation. It has been investigated for its potential use in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. In industry, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate involves its interaction with various molecular targets and pathways. The sulfanyl group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, protein function, and gene expression.

The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways. This can result in the protection of cells and tissues from damage caused by oxidative stress, inflammation, and other pathological processes .

Comparison with Similar Compounds

Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate can be compared with other similar compounds, such as ethyl 2-thioxo-1,3-dithiole-4-carboxylate and ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxamide. These compounds share similar structural features, including the dithiole ring and the presence of sulfur atoms.

this compound is unique due to the presence of both the sulfanyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group enhances its nucleophilicity, while the ethyl ester group provides additional sites for chemical modification and functionalization .

Similar Compounds

  • Ethyl 2-thioxo-1,3-dithiole-4-carboxylate
  • Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxamide
  • Ethyl 2-thioxo-1,3-dithiole-4-carboxamide

These compounds are structurally related and share similar chemical properties, but each has unique features that make them suitable for different applications in research and industry .

Properties

IUPAC Name

ethyl 5-sulfanyl-2-sulfanylidene-1,3-dithiole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S4/c1-2-8-4(7)3-5(9)12-6(10)11-3/h9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCYDSPJGRADOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)S1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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